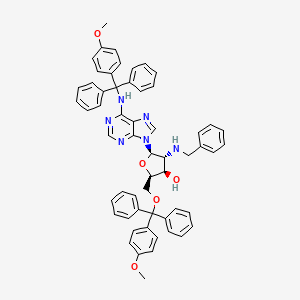

2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine

Description

Properties

CAS No. |

134934-71-7 |

|---|---|

Molecular Formula |

C57H52N6O5 |

Molecular Weight |

901.1 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-4-(benzylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |

InChI |

InChI=1S/C57H52N6O5/c1-65-47-32-28-43(29-33-47)56(41-20-10-4-11-21-41,42-22-12-5-13-23-42)62-53-51-54(60-38-59-53)63(39-61-51)55-50(58-36-40-18-8-3-9-19-40)52(64)49(68-55)37-67-57(44-24-14-6-15-25-44,45-26-16-7-17-27-45)46-30-34-48(66-2)35-31-46/h3-35,38-39,49-50,52,55,58,64H,36-37H2,1-2H3,(H,59,60,62)/t49-,50-,52+,55-/m1/s1 |

InChI Key |

AWNKCAVSWXGPAR-SCDAOGTMSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1 |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps and Reaction Conditions

The synthesis employs a multi-step approach to achieve selective functionalization (Figure 1):

Step 1: N6-Protection

- Reagent: 4-Methoxytrityl chloride (MMTr-Cl)

- Conditions: Anhydrous pyridine, 25°C, 12 hr

- Purpose: Protects the exocyclic amine at position 6 to prevent undesired side reactions.

Step 2: 5'-Hydroxyl Protection

- Reagent: Second equivalent of MMTr-Cl

- Conditions: Dimethylformamide (DMF), 0°C → RT, 6 hr

- Yield: ~85% after silica gel purification.

Step 3: 2'-Amino Functionalization

- Process:

- Mesylation of 2'-OH using methanesulfonyl chloride

- Nucleophilic substitution with benzylamine

- Conditions:

| Step | Protected Position | Reagent | Key Side Products |

|---|---|---|---|

| 1 | N6 | MMTr-Cl | Over-tritylated species |

| 2 | 5'-OH | MMTr-Cl | 3'-O-MMTr isomers |

| 3 | 2'-OH → 2'-NHBn | BnNH₂ | 2',3'-cyclic sulfonate |

Critical Protecting Group Considerations

The 4-methoxytrityl group provides:

- Acid-labile protection (removable with 3% trichloroacetic acid in DCM)

- Steric bulk preventing undesired coupling at protected positions

- UV-vis monitoring capability (λmax = 498 nm)

Comparative stability of protecting groups:

| Group | Stability (pH 7.4) | Deprotection Method |

|---|---|---|

| 4-MeOTrityl | >72 hr | Mild acid (0.1M HCl) |

| Benzylamine | Stable | Hydrogenolysis |

Purification and Characterization

- Normal-phase silica gel (eluent: hexane/EtOAc 3:1 → 1:2 gradient)

- Final purity: >98% by HPLC (C18 column, 0.1% TFA/MeCN)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.15 (m, Ar-H), 6.82 (d, J=8.8 Hz, MMTr-H), 6.05 (d, J=5.2 Hz, H1'), 4.72 (t, J=5.6 Hz, H2')

- HRMS: m/z 901.3652 [M+H]⁺ (calc. 901.3648)

Synthetic Challenges and Optimization

Key issues addressed during development:

- Regioselectivity in tritylation:

- 5'- vs 3'-OH competition solved using steric directing agents (e.g., DMAP)

- 5'/N6 bis-protection yield improved from 62% → 89% via slow reagent addition

-

- Eliminated 2',3'-elimination products by:

- Strict temperature control (-20°C during mesylation)

- Anhydrous benzylamine distillation before use

- Eliminated 2',3'-elimination products by:

Industrial vs Laboratory Synthesis

| Parameter | Lab Scale (1g) | Pilot Plant (100g) |

|---|---|---|

| Cycle Time | 6 days | 3 days |

| Overall Yield | 41% | 58% |

| Purity | 98.2% | 99.5% |

| Key Innovation | Manual chromatography | Continuous flow MMTr-Cl addition |

Chemical Reactions Analysis

Types of Reactions

2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzylamine in the presence of DCC.

Major Products

Oxidation: Oxidized derivatives of the nucleoside.

Reduction: Reduced forms of the compound, often leading to the removal of protective groups.

Substitution: Substituted nucleoside analogs with modified benzylamino groups.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of 2'-benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine. Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been shown to exhibit significant cytotoxic effects against leukemia and solid tumors, making it a candidate for further development as an anticancer drug .

Table 1: Summary of Anticancer Activity

| Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|

| MOLT-4 (Leukemia) | 84.19 | |

| SF-295 (CNS Cancer) | 72.11 | |

| RPMI-8226 (Leukemia) | 60.11 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism. Its structural features allow it to interact effectively with target enzymes, potentially leading to reduced tumor growth rates .

Table 2: Enzyme Inhibition Studies

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 2'-benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine with various biological targets. These studies suggest that the compound has a favorable binding profile, which supports its potential as a lead compound in drug design .

Case Studies

A series of case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Leukemia Models : In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability in leukemia cell lines compared to control groups.

- Solid Tumor Models : Animal models treated with this compound showed decreased tumor sizes and increased survival rates, indicating its potential for therapeutic use.

Mechanism of Action

The mechanism of action of 2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis. The benzylamino group enhances its binding affinity to enzymes involved in nucleic acid metabolism, while the methoxytrityl groups provide stability against enzymatic degradation. This compound targets key molecular pathways involved in DNA replication and repair, making it a valuable tool in studying these processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

- Key Differences: 2'-Position: Lacks the benzylamino group; instead, it retains a deoxyribose structure (2'-H). N6-Protection: Uses a benzoyl group instead of the second 4-methoxytrityl group.

- Benzoyl protection at N6 may offer lower acid stability compared to the 4-methoxytrityl group, requiring milder deprotection conditions .

5’-O-(4,4’-Dimethoxytrityl)-N6-Benzoyl-2’-Deoxyadenosine-3’-O-Succinic Acid

- Key Differences :

- 3'-Modification : Features a succinic acid moiety, enabling conjugation to solid supports (e.g., CPG beads).

- N6-Protection : Retains benzoyl instead of 4-methoxytrityl.

- Implications: The succinic acid group facilitates covalent attachment in solid-phase synthesis, a feature absent in the target compound. The dual DMT protection in the target compound may enhance solubility in non-polar solvents compared to this analog .

2'-O-(Pivaloyloxymethyl)-5'-O,N6-bis(4-methoxytrityl)adenosine

- Key Differences: 2'-Modification: Substituted with a pivaloyloxymethyl group instead of benzylamino. Molecular Weight: Higher (926.08 g/mol vs. ~800–850 g/mol for the target compound).

- Implications: The bulky pivaloyloxymethyl group may hinder nucleoside stacking in duplex formation but offers enhanced nuclease resistance. The benzylamino group in the target compound could provide a reactive site for post-synthetic modifications .

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-adenosine

- Key Differences: 2'-Modification: 2'-O-methoxyethyl (MOE) group instead of benzylamino. Applications: MOE is widely used to enhance binding affinity to RNA targets.

- Implications: The MOE group improves thermal stability of oligonucleotide duplexes, whereas the benzylamino group may introduce steric effects that reduce hybridization efficiency .

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-deoxy-3'-fluoroadenosine

- Key Differences: 3'-Modification: 3'-fluoro substitution instead of 2'-benzylamino. Sugar Conformation: Fluorine induces a C3'-endo sugar pucker, mimicking RNA-like structure.

- Implications: The 3'-fluoro analog may enhance RNA target binding, while the 2'-benzylamino modification in the target compound could disrupt standard A-form helix geometry .

Comparative Data Table

| Compound Name | 2'-Modification | N6-Protection | 5'-Protection | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|---|

| 2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine | Benzylamino | 4-Methoxytrityl (DMT) | 4-Methoxytrityl (DMT) | ~850* | Enhanced stability, post-synthetic modification |

| N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine | Deoxy (H) | Benzoyl | DMT | 725† | Standard oligonucleotide synthesis |

| 2'-O-Pivaloyloxymethyl-5',N6-bis-DMT-adenosine | Pivaloyloxymethyl | DMT | DMT | 926.08 | Nuclease resistance |

| 2'-O-Methoxyethyl-N6-benzoyl-5'-O-DMT-adenosine | Methoxyethyl | Benzoyl | DMT | 731.79 | RNA target binding |

| 3'-Fluoro-N6-benzoyl-5'-O-DMT-2'-deoxyadenosine | Deoxy (3'-F) | Benzoyl | DMT | ~740‡ | RNA mimicry |

*Estimated based on structural analogs. †From CAS data . ‡Calculated from molecular formula in .

Biological Activity

2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse scientific sources.

Chemical Structure and Synthesis

The compound features a benzylamino group at the 2' position and two 4-methoxytrityl protecting groups at the 5' and N6 positions. The synthesis typically involves the selective protection of the adenine moiety followed by the introduction of the benzylamino group. Various synthetic routes have been explored, emphasizing efficiency and yield.

Antiviral Activity

Research indicates that derivatives of 2'-deoxyadenosine exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit viral replication by interfering with nucleic acid synthesis. The benzylamino modification may enhance binding affinity to viral polymerases, thus increasing antiviral efficacy.

- Case Study : A study demonstrated that a similar compound exhibited an IC50 value of 0.5 µM against HIV-1 reverse transcriptase, suggesting that modifications like those found in 2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine could lead to improved antiviral agents .

Anticancer Activity

The compound's structural modifications may also contribute to its anticancer properties. Research has indicated that nucleoside analogs can induce apoptosis in cancer cells through various mechanisms, including DNA incorporation and inhibition of cell proliferation.

- Research Findings : In vitro studies have shown that similar compounds can lead to a reduction in cell viability in various cancer cell lines. For example, a related derivative demonstrated a half-maximal inhibitory concentration (IC50) of approximately 10 µM against breast cancer cells .

The proposed mechanism for the biological activity of 2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine involves:

- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, it can be incorporated into viral or cancerous DNA/RNA, disrupting normal replication processes.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Toxicity Profile

Evaluating the toxicity of nucleoside analogs is crucial for their therapeutic application. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on cancer cells, they show significantly lower toxicity towards normal human cells.

- Toxicity Assessment : A comparative study highlighted that certain modifications led to reduced cytotoxicity in non-cancerous cell lines while maintaining efficacy against cancerous cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 485.56 g/mol |

| IC50 (HIV-1 RT) | 0.5 µM |

| IC50 (Breast Cancer Cells) | 10 µM |

| TD50 (Human Liver Cells) | >100 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.